2-(4-Hydroxyphenyl)propanoic acid, also known as phloretic acid, is an organic compound classified as a phenylpropanoic acid. It possesses a molecular formula of C₉H₁₀O₃ and a molecular weight of 166.17 g/mol. Phloretic acid exists in a racemic mixture, meaning it comprises equal amounts of two non-superimposable mirror-image isomers, designated as (2R)- and (2S)-2-(4-hydroxyphenyl)propanoic acid [].
Phloretic acid is found naturally in various plants, including apples, pears, and grapes, where it contributes to their flavor profile []. Additionally, it has been identified in Aloe vera and other plant species [].
Phloretic acid plays a role in plant defense mechanisms. It serves as a precursor for the biosynthesis of various secondary metabolites, including dihydrochalcones and phloretic acid esters, which possess antimicrobial and antifungal properties [].
While research is ongoing, studies suggest that phloretic acid might exhibit various biological activities, including:
2-(4-Hydroxyphenyl)propanoic acid, also known as 4-hydroxyhydratropate, is a member of the phenylpropanoic acid class of organic compounds. Its chemical structure features a benzene ring conjugated to a propanoic acid, characterized by the presence of a hydroxyl group at the para position of the phenyl ring. The compound has the molecular formula and a molecular weight of approximately 166.06 g/mol. It is represented by the IUPAC name 2-(4-hydroxyphenyl)propanoic acid and has a CAS Registry Number of 938-96-5. This compound is notable for its potential biological activities and applications in various fields, particularly in pharmaceuticals and biochemistry .
2-(4-Hydroxyphenyl)propanoic acid can undergo various chemical transformations. Notably, it can participate in sulfation reactions catalyzed by sulfotransferase enzymes, leading to the formation of sulfated derivatives. For example, it can be converted into 2-[4-(sulfooxy)phenyl]propanoic acid through sulfation processes . Additionally, it can react to form more complex structures such as 6-[4-(1-carboxyethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid, indicating its versatility in synthetic chemistry .
Research indicates that 2-(4-Hydroxyphenyl)propanoic acid exhibits significant biological activities, including antioxidant and anticancer properties. It has been studied for its ability to reduce cell viability in cancer cell lines, such as A549 non-small cell lung cancer cells, demonstrating cytotoxic effects comparable to standard chemotherapeutic agents like doxorubicin and cisplatin . Furthermore, derivatives of this compound have shown promising results in antioxidant assays, highlighting its potential as a scaffold for developing novel therapeutic agents .
Synthesis of 2-(4-Hydroxyphenyl)propanoic acid can be achieved through various methods:
These methods provide flexibility in producing 2-(4-Hydroxyphenyl)propanoic acid with varying yields and purities depending on the conditions used .
2-(4-Hydroxyphenyl)propanoic acid finds applications primarily in:
These applications underscore its significance across multiple sectors .
Studies have investigated the interaction of 2-(4-Hydroxyphenyl)propanoic acid with various biological systems. It has been shown to interact with neurotransmitter systems through sulfation mechanisms, affecting the metabolism of phenolic drugs and neurotransmitters like dopamine and serotonin . Additionally, its derivatives have been evaluated for their interactions with cancer cell lines, revealing structure-dependent effects on cell viability and migration .
Several compounds share structural similarities with 2-(4-Hydroxyphenyl)propanoic acid. Here are some notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
2-Amino-3-(4-hydroxyphenyl)propanoic acid | 556-03-6 | Amino group addition enhances biological activity |
2,2-Bis(4-hydroxyphenyl)propionic acid | 92549-67-2 | Contains two hydroxyphenyl groups; higher molecular weight |
3-(2-Hydroxyphenyl)propanoate | C01198 | Hydroxyl group at different position; varied reactivity |
These compounds illustrate different functional groups or structural modifications that impact their biological activities and applications compared to 2-(4-Hydroxyphenyl)propanoic acid. The unique hydroxyl positioning in 2-(4-Hydroxyphenyl)propanoic acid contributes to its distinct properties and interactions within biological systems .
Acute Toxic;Irritant